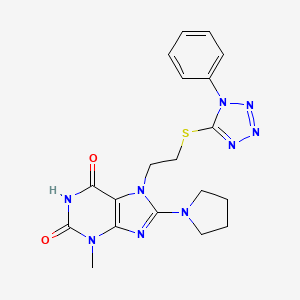

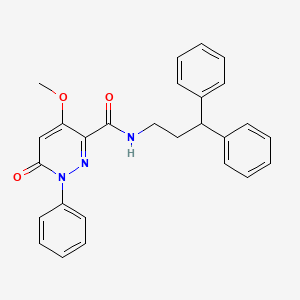

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of N-(3,3-Diphenylpropyl)glycinamide . Glycinamides are a class of compounds that contain a glycine (an amino acid) linked to an amide group. They are often used in the synthesis of various pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-Methyl-3,3-diphenylpropylamine have been synthesized . The synthesis typically involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis

The molecular structure of similar compounds like 3,3-Diphenylpropylamine has been analyzed . These analyses typically involve techniques such as NMR spectroscopy.Chemical Reactions Analysis

Photodegradation of dihydropyridine compounds has been studied . Photodecomposition was monitored by UV–visible spectroscopy, LC, and LC–MS. Quantum yields and kinetic data were obtained for the photochemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These analyses typically include measurements of melting points, solubility in various solvents, and other relevant properties.Applications De Recherche Scientifique

Antitumor Activities

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, a compound within the 4-phenoxypyridine derivatives family, has been evaluated for antitumor activities. Studies have shown that similar compounds exhibit moderate to good antitumor activities against cancer cell lines like A549, H460, and HT-29. The structure-activity relationships indicate that certain structural features enhance antitumor activities, with particular emphasis on electron-withdrawing groups on terminal phenyl rings (Liu et al., 2020).

Kinase Inhibition

Research on similar compounds has revealed their potential as selective inhibitors of the Met kinase superfamily. This is significant in the context of cancer research, as Met kinase plays a crucial role in the development and progression of various cancers. Such compounds have been shown to achieve complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).

Antimicrobial Activity

Several derivatives within the same chemical family have demonstrated antimicrobial properties. For instance, compounds like 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide displayed significant antibacterial and antifungal activities against a range of Gram-positive, Gram-negative strains, and fungi (Othman & Hussein, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-33-24-19-25(31)30(22-15-9-4-10-16-22)29-26(24)27(32)28-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,19,23H,17-18H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMBMRMXBQUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)

![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)